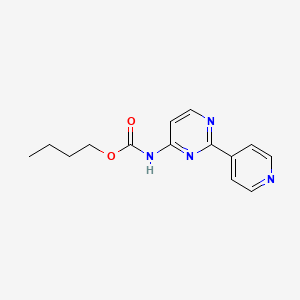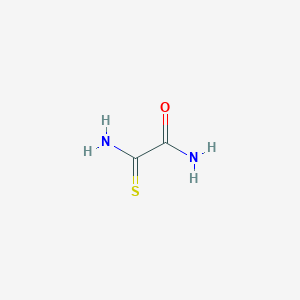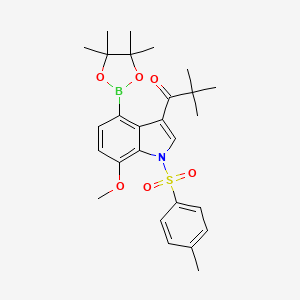![molecular formula C14H17FN2O2 B12931204 (S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[55]undecan-2-one is a spirocyclic compound that features a unique structure combining a fluorophenyl group, an oxazolidinone ring, and a diazaspiro core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques to ensure consistent quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学研究应用
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the oxazolidinone ring may form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a versatile scaffold for designing molecules with specific functions and activities, distinguishing it from other similar compounds.
属性
分子式 |
C14H17FN2O2 |
|---|---|
分子量 |
264.29 g/mol |
IUPAC 名称 |
(5S)-5-(4-fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H17FN2O2/c15-11-3-1-10(2-4-11)12-9-17-13(18)19-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18)/t12-/m1/s1 |
InChI 键 |
IEFBHSRDSOLWPV-GFCCVEGCSA-N |
手性 SMILES |
C1CNCCC12[C@H](CNC(=O)O2)C3=CC=C(C=C3)F |
规范 SMILES |
C1CNCCC12C(CNC(=O)O2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


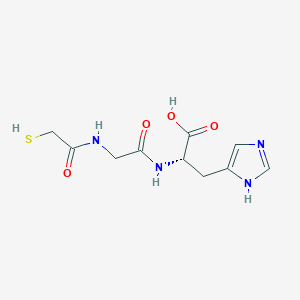
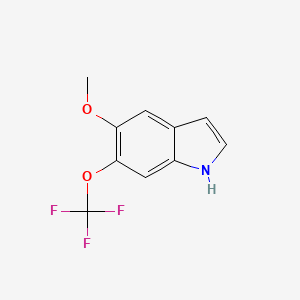
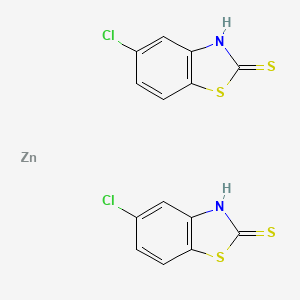
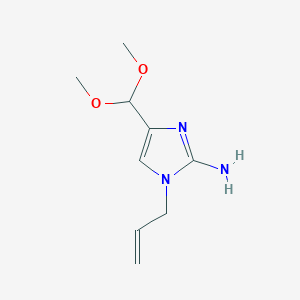

![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
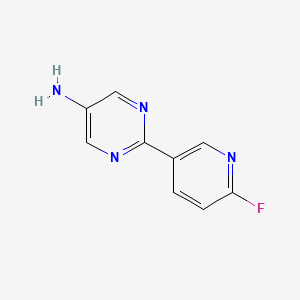
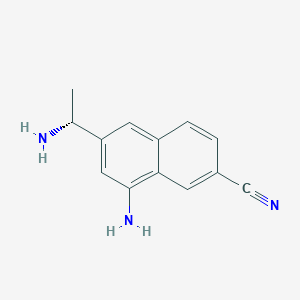
![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
